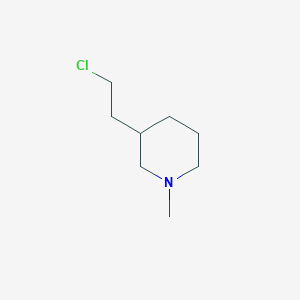![molecular formula C12H15NO6S B13564082 3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine CAS No. 96521-86-7](/img/structure/B13564082.png)
3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine is a compound of interest in various fields of chemistry and biology. This compound features a methylsulfonyl group attached to the third carbon of the alanine backbone, with a phenylmethoxycarbonyl group attached to the nitrogen atom. Its unique structure lends itself to a variety of chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine typically involves several steps. One common method includes the protection of the amino group of L-alanine, followed by the introduction of the methylsulfonyl group. The phenylmethoxycarbonyl group is then added to the nitrogen atom. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine involves its interaction with specific molecular targets. The methylsulfonyl group can participate in various biochemical pathways, while the phenylmethoxycarbonyl group may influence the compound’s binding affinity to certain proteins or enzymes .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine include:
- Butanoic acid, 4-(methylsulfonyl)-2-[[(phenylmethoxy)carbonyl]amino]
- 2-Chloro-4-(methylsulfonyl)benzoic acid
These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The unique combination of the methylsulfonyl and phenylmethoxycarbonyl groups in this compound distinguishes it from these similar compounds .
Propriétés
| 96521-86-7 | |
Formule moléculaire |
C12H15NO6S |
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
(2R)-3-methylsulfonyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO6S/c1-20(17,18)8-10(11(14)15)13-12(16)19-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
Clé InChI |
VHWGEDCFJOLPEW-JTQLQIEISA-N |
SMILES isomérique |
CS(=O)(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CS(=O)(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


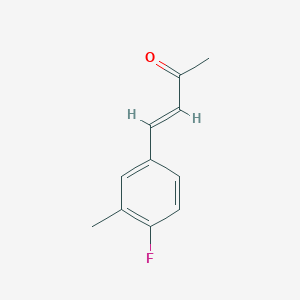

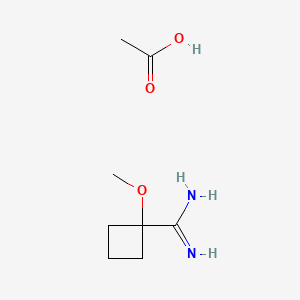
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
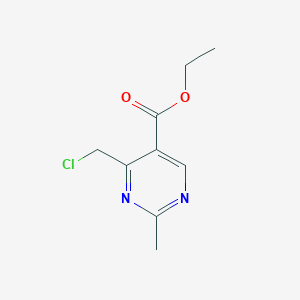
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)
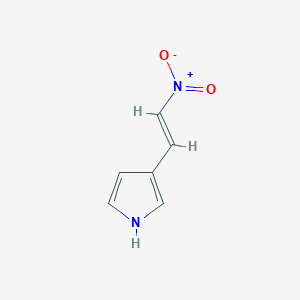
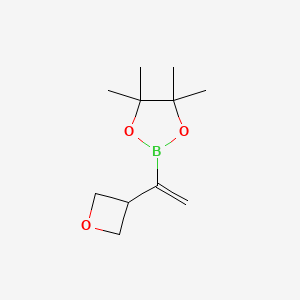
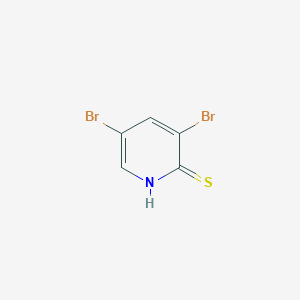
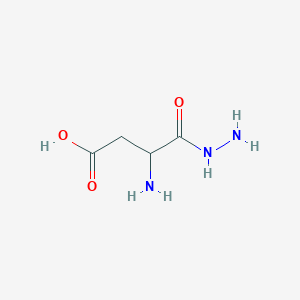
![5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13564069.png)
